molecular formula C7H3BrN2O2S B1279558 2-Bromo-6-nitrobenzothiazole CAS No. 2516-37-2

2-Bromo-6-nitrobenzothiazole

Cat. No. B1279558
CAS RN: 2516-37-2
M. Wt: 259.08 g/mol
InChI Key: OEDLGBGVVRSXGG-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzothiazole is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of a bromine atom and a nitro group on the benzothiazole ring suggests that this compound could exhibit interesting chemical properties and reactivity, potentially making it useful in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in the literature. For instance, the regiospecific synthesis of 2-arylbenzothiazoles has been described, where a bromine atom ortho to the anilido nitrogen directs a cyclisation to produce the desired regioisomer . Although this paper does not directly describe the synthesis of 2-Bromo-6-nitrobenzothiazole, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

Quantum chemical calculations and vibrational studies have been conducted on a similar molecule, 2-bromo-5-nitrothiazole (BNT), which shares some structural features with 2-Bromo-6-nitrobenzothiazole . The complete vibrational assignment and analysis of BNT were carried out using experimental FTIR and FT-Raman data, along with quantum chemical studies. These studies provide insights into the molecular structure and could be indicative of the structural characteristics of 2-Bromo-6-nitrobenzothiazole.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives has been investigated, particularly the reactions of 3-substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles with Grignard reagents . These reactions yield various substituted benzothiazoles, demonstrating the potential for diverse chemical transformations within this class of compounds. This information could be relevant when considering the chemical reactions that 2-Bromo-6-nitrobenzothiazole might undergo, especially in the presence of Grignard reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite complex. For BNT, thermodynamic properties such as entropy, heat capacity, and zero-point energy have been calculated, along with the HOMO-LUMO energy gap, which is important for understanding the electronic properties of the molecule . Additionally, NBO and NLMO analysis provided insights into the intramolecular contacts and non-linear properties such as electric dipole moment and first hyperpolarizability. These analyses are crucial for understanding the behavior of 2-Bromo-6-nitrobenzothiazole in various environments and could predict its reactivity and stability.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Techniques : 2-Bromo-6-nitrobenzothiazole has been used in the efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation. This method involves cyclocondensation and an electron transfer reaction, highlighting its versatility in synthetic chemistry (Njoya et al., 2003).
  • Preparation of Amino Derivatives : The compound is instrumental in synthesizing 2-Amino-6-Nitrobenzothiazole, a process optimized through various catalysts and reaction conditions (Ye Yu-yua, 2002).
  • Production of Hydrazones : It plays a role in designing and synthesizing 2‐Amino‐6‐nitrobenzothiazole‐derived hydrazones, which are evaluated as monoamine oxidase inhibitors. The methylene spacer group in these hydrazones is critical for their potency and selectivity (Tripathi & Ayyannan, 2016).

Material Science and Industrial Applications

  • Transition Metal Complexes : This compound is used in the synthesis of metal complexes involving 2-Amino-6-nitrobenzothiazole moiety, which demonstrate antimicrobial activities. These complexes have applications in the development of new antimicrobial agents (Mishra & Jain, 2013).
  • Corrosion Inhibition : In the field of materials science, 2-amino-6-nitrobenzothiazole has been explored as a corrosion inhibitor in acid mediums, indicating its potential in protecting metals against corrosion (Rekha et al., 2016).
  • Liquid Crystals : Its derivatives have been studied for their mesomorphic behavior, specifically in creating liquid crystals. These findings are significant for the development of advanced materials in display technologies (Prajapati & Bonde, 2009).

Analytical and Environmental Applications

  • Voltammetric Determination : The compound has been used in the voltammetric determination of genotoxic compounds, showcasing its role in analytical chemistry for environmental monitoring and pollution control (Deýlová et al., 2014).
  • Spectroscopic Analysis : Studies on the molecular structure and vibrational spectra of 2-amino-6-nitrobenzothiazole have provided insights into its non-linear optical behavior, useful in the field of molecular electronics and photonics (Sebastian et al., 2013).

Safety And Hazards

2-Bromo-6-nitrobenzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . The use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Benzothiazoles, including 2-Bromo-6-nitrobenzothiazole, are of great interest for drug design due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring the potential of these compounds for developing new drugs and materials .

properties

IUPAC Name

2-bromo-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDLGBGVVRSXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469617
Record name 2-Bromo-6-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitrobenzothiazole

CAS RN

2516-37-2
Record name 2-Bromo-6-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-nitrobenzothiazole
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Synthesis routes and methods I

Procedure details

Suspend 2-amino-6-nitrobenzthiazole (20.0 g, 102 mmol) and copper (I) bromide (1.75 g, 12.2 mmol) in 18% HBr (aqueous) (200 mL) and water (180 mL). Slowly add sodium nitrite (61.0 g, 884 mmol). Continue to stir at room temperature for 30 min. Filter and dry on the filter flask overnight, to afford the title compound (24.6 g, 93%). 1H NMR (400 MHz, DMSO-d6): δ 9.19 (d, 1H, J=2.2 Hz), 8.36 (dd, 1H, J=9.0, 2.4 Hz), 8.20 (d, 1H, J=9.2 Hz).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
1.75 g
Type
catalyst
Reaction Step Five
Yield
93%

Synthesis routes and methods II

Procedure details

Into a 150 mL beaker, 2-amino-6-nitrobenzothiazole (5.1089 g, 25.39 mmol, 1 eq) was mixed vigorously with phosphoric acid, 85 wt. % (22.6 mL, 13 eq) at 50° C. The solution was then cooled to −20° C., using an acetone/dry ice bath. To this, a solution of NaNO2 (1.943 g, 28.16 mmol, 1.1 eq) in water (5.0 mL), also cooled to −20° C., was added slowly over the course of 15 min. After 1 h, the resulting suspension was poured over a solution of CuBr (4.593 g, 32.02 mmol, 1.3 eq) in 48% HBr (25.3 mL) at rt and was stirred. Additional HBr (≈35 mL) aided in transfer. After 1 h, the mixture was heated at 40° C. for 2 h. After 2 h, the heat was turned off and the reaction continued to stir at rt for 16 h. The crude mixture was diluted with water to a final volume of 200 mL and was extracted with DCM (3×). The organics were dried over anhydrousmg2SO4, filtered, and concentrated under reduced pressure. The crude material was adsorbed onto silica gel, dry loaded, and purified by chromatography on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with DCM/Hex 1:1→2:1→neat DCM]. Fractions containing product were combined, concentrated in vacuo, and re-chromatographed to give the title compound as an orange solid. 1H NMR (400 MHz, CDCl3): δ=8.11 (d, J=9.2 Hz, 1H), 8.38 (dd, J=9.2, 2.4 Hz, 1H), 8.78 (d, J=2.0 Hz, 1H). MS (ES+): m/z 258.95/260.96 (100/96) [MH+]. HPLC: tR=3.43 min (ZQ2000, polar—5 min).
Quantity
5.1089 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.943 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
4.593 g
Type
reactant
Reaction Step Three
Name
Quantity
25.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-nitrobenzothiazole
Reactant of Route 2
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2-Bromo-6-nitrobenzothiazole
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2-Bromo-6-nitrobenzothiazole
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2-Bromo-6-nitrobenzothiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-nitrobenzothiazole
Reactant of Route 6
2-Bromo-6-nitrobenzothiazole

Citations

For This Compound
5
Citations
G Bort, MSI Veitía, C Ferroud - Tetrahedron, 2013 - Elsevier
… 2-Bromo-6-nitrobenzothiazole 14 previously synthesized from 2-amino-6-nitrobenzothiazole (170.9 mg, 0.66 mmol) and 4-aminophenylboronic acid pinacol ester 11 (173.5 mg, 0.79 …
Number of citations: 10 www.sciencedirect.com
D Zhao, J You, C Hu - Chemistry–A European Journal, 2011 - Wiley Online Library
… Using the Negishi reaction of the organozinc derivative of 2-bromo-6-nitrobenzothiazole (29) with 6-(N-piperidyl)benzothiazole (30), López-Calahorra achieved the synthesis of 6-nitro-6…
DSB Ongarora - 2014 - open.uct.ac.za
Malaria is a major cause of morbidity and mortality globally, resulting in over 200 million cases and 650, 000 deaths in 2010 according to the 2012 WHO Malaria Report. Furthermore, …
Number of citations: 3 open.uct.ac.za
F López-Calahorra, M Martı́nez-Rubio, D Velasco… - Tetrahedron, 2004 - Elsevier
… The reaction mixture was maintained for 40 min and 2-bromo-6-nitrobenzothiazole (2.90 g, 11.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (488 mg, 0.70 mmol) and cuprous …
Number of citations: 20 www.sciencedirect.com
S Huo, R Mroz, J Carroll - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
… molecule 6-nitro-6′-piperidyl-2,2′-bisbenzothiazole (59) was prepared by the palladium-catalyzed cross coupling of the organozinc derivative 58 and 2-bromo-6-nitrobenzothiazole …
Number of citations: 36 pubs.rsc.org

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